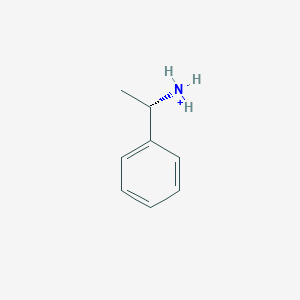

(1S)-1-phenylethanaminium

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N+ |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

[(1S)-1-phenylethyl]azanium |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1 |

InChI Key |

RQEUFEKYXDPUSK-ZETCQYMHSA-O |

SMILES |

CC(C1=CC=CC=C1)[NH3+] |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[NH3+] |

Canonical SMILES |

CC(C1=CC=CC=C1)[NH3+] |

Origin of Product |

United States |

Historical Context and Significance in Chiral Chemistry

The journey of (1S)-1-phenylethanaminium's precursor, (S)-1-phenylethylamine (often abbreviated as α-PEA), in chiral chemistry is a rich one. Its prominence can be traced back to the foundational work on resolving racemic mixtures. As early as 1937, A. W. Ingersoll highlighted the use of chiral 1-phenylethylamine (B125046) as a resolving agent, a discovery that laid the groundwork for its extensive application in separating enantiomers. mdpi.comsmolecule.com This classical resolution, based on the formation of diastereomeric salts with racemic acids, remains a testament to the compound's historical importance.

The significance of this compound and its parent amine extends beyond simple resolution. It became a critical tool for chemists to understand and control the three-dimensional arrangement of atoms in molecules, a concept central to stereochemistry. smolecule.com The ability to selectively synthesize one enantiomer over the other is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be intrinsically linked to its chirality. nih.gov The development and application of this compound-derived chiral auxiliaries and reagents marked a significant step forward in the practical synthesis of enantiomerically pure compounds.

Academic Relevance As a Model Chiral Amine and Privileged Chiral Inducer/auxiliary

(1S)-1-Phenylethanaminium's parent amine is widely regarded as a "privileged" chiral auxiliary and inducer in academic research. mdpi.comscilit.com This esteemed status is due to its commercial availability in both enantiomeric forms, its relatively low cost, and its predictable influence on the stereochemical outcome of reactions. mdpi.com It serves as a foundational building block in the synthesis of more complex chiral ligands and organocatalysts. mdpi.comscilit.comnih.gov

As a chiral auxiliary, the (S)-1-phenylethyl group can be temporarily incorporated into a substrate molecule to direct a subsequent chemical transformation with high diastereoselectivity. mdpi.comresearchgate.net The facial bias is often controlled by the steric bulk of the phenyl group, which effectively shields one face of the reactive center. beilstein-journals.org After the desired stereocenter is created, the auxiliary can be cleaved, yielding the enantiomerically enriched product. This strategy has been successfully employed in a multitude of reactions, including aldol (B89426) additions, Michael reactions, and the synthesis of β-lactams. mdpi.com

The versatility of this compound is further demonstrated by its use in the construction of chiral ligands for transition metal catalysis and in the development of modular organocatalysts. mdpi.comscilit.comnih.gov These catalytic systems, incorporating the chiral amine scaffold, have proven effective in a range of asymmetric transformations, such as hydrogenations and carbon-carbon bond-forming reactions. mdpi.comacs.org

Table 1: Selected Applications of (S)-1-Phenylethylamine as a Chiral Auxiliary

| Reaction Type | Substrate | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Acetate (B1210297) Aldol Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | High anti-aldol selectivity | mdpi.com |

| Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester | High diastereoselectivity | mdpi.com |

| Reductive Amination | α-PEA as a chiral auxiliary | High stereoinduction | mdpi.com |

Current Research Directions and Challenges in Enantiopure Product Synthesis

Asymmetric Synthesis Routes to Enantiopure 1-Phenylethylamine

Direct asymmetric synthesis from prochiral precursors offers an efficient and atom-economical route to single-enantiomer products, avoiding the loss of 50% of the material inherent in classical resolution of racemates.

Enantioselective Reductive Amination of Acetophenones

The most direct approach to chiral 1-phenylethylamine is the asymmetric reductive amination of acetophenone (B1666503). This transformation can be achieved using various catalytic systems. For instance, catalysts generated in situ from RuCl₂(PPh₃)₃ and chiral α-amino substituted benzimidazole (B57391) derivatives have been shown to promote the reductive amination of acetophenone using ammonium (B1175870) formate (B1220265) as both the hydrogen and amine source. The choice of ligand and reaction temperature are critical; bulkier substituents on the ligand tend to enhance catalytic activity, with optimal amination occurring at around 85 °C.

Another strategy involves the condensation of acetophenone with a chiral auxiliary, such as R-t-butyl sulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. This forms a chiral sulfinamide imine intermediate. Subsequent diastereoselective reduction of this imine with a hydride reagent, like sodium borohydride, followed by acidic workup to cleave the auxiliary, yields the desired enantiopure amine. The stereochemical outcome is dictated by the chirality of the auxiliary and the nature of the reducing agent.

Chemoenzymatic and Biocatalytic Approaches (e.g., Transaminases, Amine Dehydrogenases)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high selectivity under mild conditions.

Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or another amine) to a ketone acceptor. The asymmetric synthesis of (S)-1-phenylethylamine from acetophenone can be effectively catalyzed by ω-TAs. A significant challenge in these reactions is the accumulation of a byproduct (e.g., acetone (B3395972) when using isopropylamine as the donor), which can shift the reaction equilibrium unfavorably. Process intensification strategies, such as in situ product removal via pervaporation using a poly(dimethylsiloxane) membrane, have been developed to overcome this limitation and drive the reaction towards completion. In some processes, (R)-1-phenylethylamine itself is used as an amine donor for the synthesis of other chiral amines, highlighting the utility of this biocatalytic system.

Amine Dehydrogenases (AmDHs) represent another class of enzymes that catalyze the direct reductive amination of ketones using ammonia (B1221849) and a reducing cofactor, typically NADH or NADPH. This method is highly atom-economical. AmDHs, often used in tandem with a cofactor regeneration system like formate dehydrogenase (FDH) with ammonium formate, can convert acetophenone to 1-phenylethylamine with high conversion and excellent enantioselectivity. researchgate.net Wild-type AmDHs have demonstrated efficacy, avoiding the need for extensive protein engineering for certain substrates. mdpi.com

A sophisticated one-pot chemoenzymatic process combines the Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent AmDH-catalyzed reductive amination. researchgate.net This tandem reaction formally achieves an asymmetric hydroamination of styrene with ammonia, showcasing the power of integrating chemical and biological catalysis. researchgate.net

| Enzyme System | Substrate | Key Features | Result |

| ω-Transaminase (ω-TA) | Acetophenone | Uses an amine donor (e.g., isopropylamine); equilibrium shift is crucial. | High enantioselectivity for (S)-1-phenylethylamine. reddit.com |

| Amine Dehydrogenase (AmDH) | Acetophenone | Direct amination with ammonia; requires cofactor regeneration (e.g., with FDH). | High conversion and >99% enantiomeric excess for (R)-amines. researchgate.net |

| Wacker Oxidation / AmDH | Styrene | One-pot chemoenzymatic cascade; incompatible catalysts separated by a membrane. | Quantitative conversion and >99% enantiomeric excess. researchgate.net |

Asymmetric Hydroamination of Styrene

The direct addition of an N-H bond across an alkene double bond is the most atom-efficient route to amines. While direct asymmetric hydroamination of styrene with ammonia is challenging, multistep one-pot processes have been developed that formally accomplish this transformation. A notable example is the chemoenzymatic cascade involving an initial Wacker oxidation of styrene to form an acetophenone intermediate in situ. This is immediately followed by an enzymatic reductive amination catalyzed by either a transaminase or an amine dehydrogenase. brainly.comquora.comacs.org To prevent the deactivation of the enzyme by components of the chemical catalyst (e.g., copper), the incompatible catalysts are separated within the reactor using a polydimethylsiloxane (B3030410) (PDMS) membrane, enabling quantitative conversion and high enantiomeric excess. brainly.comquora.comacs.org

Diastereoselective Synthesis via Chiral Imine Intermediates

This strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. A common approach involves the condensation of a ketone, such as acetophenone, with an enantiopure chiral primary amine, like (R)- or (S)-1-phenylethylamine itself, to form a chiral imine. nih.gov The subsequent reduction of this imine C=N double bond is influenced by the existing stereocenter from the auxiliary.

For example, the reduction of imines derived from (R)- or (S)-1-phenylethylamine with agents like trichlorosilane (B8805176) or through catalytic hydrogenation can proceed with high diastereoselectivity. nih.gov After the reduction, the chiral auxiliary is cleaved, typically via hydrogenolysis, to release the desired enantiopure amine product. nih.gov This method has been successfully applied to the synthesis of various biologically active compounds. nih.gov Similarly, modified sodium borohydrides have been used to reduce imines containing the (R)-1-phenylethylamine motif as a chiral auxiliary, yielding diastereomeric products with good stereoselectivity that can be separated by chromatography. cdnsciencepub.comresearchgate.net

| Chiral Auxiliary | Ketone/Aldehyde | Reducing Agent | Key Outcome |

| (R)- or (S)-1-Phenylethylamine | 1-(m-hydroxyphenyl)ethan-1-one | Trichlorosilane | High stereochemical induction and yield. nih.gov |

| (R)-1-Phenylethylamine | Tryptamine-derived aldehyde | Modified Sodium Borohydrides | Moderate to good diastereoselectivity. cdnsciencepub.comresearchgate.net |

Resolution Strategies for Racemic 1-Phenylethylamine

Classical resolution remains a widely used method for obtaining enantiomerically pure amines on both laboratory and industrial scales. wikipedia.org The process involves converting a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid, Mandelic Acid, Lithocholic Acid)

The reaction of a racemic base, such as 1-phenylethylamine, with an enantiomerically pure chiral acid forms a pair of diastereomeric salts. stereoelectronics.org The differential solubility of these salts in a suitable solvent allows for the selective crystallization of one diastereomer, from which the pure amine enantiomer can be liberated by treatment with a base. acs.orgquizlet.com

Tartaric Acid: The use of naturally occurring (+)-(2R,3R)-tartaric acid is a classic method for resolving racemic 1-phenylethylamine. stereoelectronics.org When racemic 1-phenylethylamine is treated with (+)-tartaric acid in methanol (B129727), the (-)-amine-(+)-hydrogen tartrate salt preferentially crystallizes as it is less soluble. researchgate.netacs.orgquizlet.com The crystalline salt is collected by filtration, and subsequent treatment with a base like sodium hydroxide (B78521) liberates the enantiomerically enriched (-)-1-phenylethylamine. quizlet.com The solvent choice is critical, as using water or ethanol (B145695) can lead to the precipitation of the opposite diastereomer. researchgate.net

Mandelic Acid: Enantiopure mandelic acid is another effective resolving agent for 1-phenylethylamine. libretexts.orggoogle.com For example, using D-(-)-mandelic acid in an aqueous acetic acid solution leads to the precipitation of the D(+)-alpha-phenethylamine mandelate (B1228975) salt. google.com This salt can be isolated and then broken with a base to yield optically pure D(+)-1-phenylethylamine in high yield. google.com Interestingly, the stoichiometric ratio between the amine and mandelic acid can influence which enantiomer precipitates, offering a degree of control over the resolution process. rsc.org

Lithocholic Acid: Bile acids, such as lithocholic acid (LCA), have been shown to be efficient resolving agents for racemic 1-phenylethylamine. researchgate.netacs.orgresearchgate.net LCA forms a more stable and less soluble salt with the (S)-enantiomer, allowing for its selective crystallization. acs.orgresearchgate.net X-ray crystallography has revealed notable differences in the crystal packing and guest location for the salts of the (R)- and (S)-enantiomers, providing a structural basis for the observed chiral discrimination. acs.org

| Resolving Agent | Racemate | Solvent | Less Soluble Salt |

| (+)-(2R,3R)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | (-)-Amine-(+)-hydrogen tartrate researchgate.netquizlet.com |

| (-)-(S)-Mandelic Acid | (±)-1-Phenylethylamine | Water | (S)-Amine-(S)-mandelate rsc.org |

| D-(-)-Mandelic Acid | (±)-1-Phenylethylamine | Water/Acetic Acid | (+)-Amine-(-)-mandelate google.com |

| Lithocholic Acid (LCA) | (±)-1-Phenylethylamine | Not specified | (S)-Amine-LCA salt acs.orgresearchgate.net |

Kinetic Resolution Techniques (Enzymatic, Chemo-enzymatic)

Kinetic resolution is a widely employed method for resolving racemic mixtures. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. Enzymatic kinetic resolution, in particular, has gained favor due to the high enantioselectivity and mild reaction conditions offered by biocatalysts. nih.gov

Lipases are the most common class of enzymes used for the kinetic resolution of racemic amines like (±)-1-phenylethylamine. scielo.br The enzyme selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer, this compound, as the unreacted starting material. nih.gov

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this transformation. nih.gov The choice of acyl donor is crucial for the efficiency and selectivity of the resolution. Various acylating agents have been investigated, with 2-alkoxyacetate esters being identified as particularly effective, leading to high conversion and excellent enantiopurity of the resulting products. nih.gov For instance, a solvent-free kinetic resolution process using isopropyl methoxyacetate (B1198184) catalyzed by CALB has been developed to resolve racemic α-phenylethylamine, yielding (S)-α-PEA with an enantiomeric excess (ee) of ≥ 95%. nih.gov

Another novel approach involves the use of high-speed ball milling (HSBM) for the CALB-catalyzed kinetic resolution of racemic amines. nih.gov This mechanochemical method can afford the acylated products with high conversion and enantiopurity (ee > 99%) in short reaction times, often using isopropyl acetate (B1210297) as the acylating agent. nih.gov

The primary drawback of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov However, the unreacted enantiomer can be isolated with high enantiomeric purity.

| Enzyme | Acyl Donor | Key Findings | Reference |

| Candida antarctica lipase B (CALB) / Novozym 435 | Isopropyl methoxyacetate | Solvent-free conditions; yields (S)-α-PEA with ee ≥ 95%. | nih.gov |

| Candida antarctica lipase B (CALB) | Isopropyl acetate | High-speed ball milling (HSBM) technique; high conversion and ee > 99% in short reaction times. | nih.gov |

| Burkholderia cepacia lipase | Vinyl acetate | Effective in a two-phase system with n-heptane and ionic liquid [EMIM][BF4], achieving high enantioselectivity. | mdpi.com |

Dynamic Kinetic Resolution

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. This powerful technique combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. nih.gov By continuously converting the undesired enantiomer into the desired one, DKR can theoretically achieve a 100% yield of a single enantiomeric product. nih.govbeilstein-journals.org

In the context of producing derivatives of this compound, the process is typically designed to acylate the (R)-enantiomer. The unreacted (S)-amine is continuously racemized back to the (R,S)-mixture, allowing for its conversion to the (R)-acylated product.

A highly efficient protocol for the DKR of primary amines couples the enzymatic prowess of Candida antarctica lipase B (CALB) with a metal-based racemization catalyst. nih.govbeilstein-journals.org Ruthenium complexes, such as the Shvo catalyst, have proven to be effective for the racemization of the unreacted amine under the reaction conditions required for the enzymatic acylation. nih.govbeilstein-journals.org The process involves a dehydrogenation-hydrogenation sequence catalyzed by the ruthenium complex to interconvert the amine enantiomers. nih.gov

The choice of acyl donor and reaction conditions is critical for optimizing the DKR process. While isopropyl acetate can be used, it has been found that alkyl methoxyacetates allow for the use of lower catalyst loadings to achieve high yield and enantiomeric excess. nih.govbeilstein-journals.org For example, the DKR of (±)-1-phenylethylamine on a multigram scale using CALB and a ruthenium catalyst with methyl methoxyacetate as the acyl donor yielded (R)-2-methoxy-N-(1-phenylethyl)acetamide in 83% combined yield and 98% ee. nih.gov

Other racemization catalysts, such as palladium nanoparticles, have also been successfully employed in combination with lipase-catalyzed acylation for the DKR of primary benzylic amines. nih.gov Furthermore, continuous flow processes have been developed, where the non-acylated amine from an enzymatic resolution step is passed through a reactor containing a racemization catalyst and then recycled, making the process suitable for industrial scale-up. nih.gov

| Enzyme | Racemization Catalyst | Acyl Donor | Key Findings | Reference |

| Candida antarctica lipase B (CALB) | Ruthenium complex (Shvo catalyst) | Isopropyl acetate | Efficient DKR protocol developed. | nih.govbeilstein-journals.org |

| Candida antarctica lipase B (CALB) | Ruthenium complex (Shvo catalyst) | Methyl methoxyacetate | Lower catalyst loadings, high yield (83%) and ee (98%) on a multigram scale. | nih.govbeilstein-journals.org |

| Lipase | Palladium nanoparticles | Methoxyacetate ester | Effective DKR of primary benzyl (B1604629) amines. | nih.gov |

Applications in Diastereoselective Synthesisnih.govlibretexts.org

This compound serves as a valuable chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. By incorporating this chiral amine, chemists can create a diastereomeric intermediate that allows for the selective formation of one stereoisomer over another.

Formation of Chiral Imines for Stereoselective Reactionsmdpi.comresearchgate.net

The condensation of (S)-1-phenylethylamine with aldehydes or ketones produces chiral imines, which are pivotal intermediates in various stereoselective reactions. mdpi.com For instance, the trichlorosilane reduction of imines derived from (S)-1-phenylethylamine can lead to the synthesis of bis-α-methylbenzylamine with controlled diastereoselectivity. acs.org These chiral imines have been instrumental in asymmetric Michael additions, where they react with electron-deficient alkenes to yield adducts with high enantiomeric excess. researchgate.net The stereochemical outcome of these reactions is often rationalized by steric approach control, where the bulky phenyl group of the amine directs the incoming nucleophile to the less hindered face of the imine. nih.gov

A notable application is in the synthesis of α-aminophosphonates, where chiral imines derived from (S)-1-phenylethylamine undergo reactions like the Kabachnik–Fields condensation. mdpi.com For example, a solvent-free microwave-assisted Kabachnik–Fields condensation of (S)-α-PEA, paraformaldehyde, and various phosphine (B1218219) oxides has been shown to produce optically active α-aminophosphonates in high yields. mdpi.com

Use in Chiral Amide and Ester Formation for Diastereoselective Transformationsnih.govlibretexts.org

This compound is frequently used to form chiral amides and esters, which then undergo diastereoselective transformations. When a racemic acid is converted into an amide with (S)-1-phenylethylamine, two diastereomeric amides are formed. These diastereomers possess different physical and chemical properties, allowing for their separation. This strategy is particularly useful when the direct crystallization of diastereomeric salts is inefficient. nih.gov For instance, the resolution of racemic 1,4-benzodioxane-2-carboxylic acid was effectively achieved by the precipitation of the less soluble amide diastereomer, which exhibited greater than 98% diastereomeric excess. nih.gov

Similarly, the reaction of a racemic alcohol with a chiral carboxylic acid derivative can produce diastereomeric esters. libretexts.org While less common due to the often-liquid nature of esters, this method can be effective, with separation achieved through techniques like chromatography. libretexts.org

Application in Diastereoselective Cyclization Reactions (e.g., Piperidin-2-ones, Lactams, Imidazole Derivatives)nih.govmdpi.com

The chiral influence of this compound extends to diastereoselective cyclization reactions, leading to the formation of important heterocyclic structures. mdpi.com

Piperidin-2-ones: Chiral auxiliaries derived from (S)-α-PEA have been employed in the synthesis of α,β-unsaturated piperidin-2-ones through ring-closing metathesis (RCM). mdpi.com Additionally, a versatile nitro-Mannich/lactamisation cascade has been developed for the direct stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones. beilstein-journals.orgd-nb.info In some cases, employing (S)-α-phenylethylamine as a primary amine substrate in aza-Michael cyclizations has afforded separable, diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry. kcl.ac.uk

Lactams: The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for synthesizing β-lactams. While it often yields a mixture of diastereomers, the use of chiral imines derived from 1-phenylethylamine can induce diastereoselectivity. nih.govresearchgate.net For example, the synthesis of chiral trans and cis-3-chloro/oxo/thio-4-styryl-β-lactams has been achieved using a chiral imine derived from (R)-(+)-1-phenylethylamine, with the trans-isomer being favored in certain cases. tandfonline.com

Imidazole Derivatives: (S)-1-phenylethylamine has been utilized in the synthesis of chiral imidazole-based ligands. nih.gov For example, tridentate ligands have been prepared from 2-phenylimidazole-4-carboxylic acid and chiral amines. nih.gov Furthermore, diastereoselective Pictet–Spengler reactions of aminopropyl-2-aminoimidazole with enantiopure aldehydes have been investigated, demonstrating that the stereoselectivity is influenced by the steric bulk of the reactants. publish.csiro.au

| Cyclization Reaction | Reactants | Product | Key Findings |

| Ring-Closing Metathesis | Diene with (S)-α-PEA auxiliary | α,β-unsaturated piperidin-2-ones | Effective procedure for cyclic α-amino acid synthesis. mdpi.com |

| Nitro-Mannich/Lactamisation | Michael adducts, aldehydes, and allylamine | 5-nitropiperidin-2-ones | High diastereoselectivity, with single diastereomers isolated. beilstein-journals.org |

| Staudinger Cycloaddition | Chiral imine from (R)-(+)-1-phenylethylamine and substituted ethanoic acids | trans- and cis-β-lactams | Preference for trans-stereochemistry with certain ketenes. tandfonline.com |

| Pictet–Spengler Reaction | Aminopropyl-2-aminoimidazole and enantiopure aldehydes | Tetrahydroimidazopyridines | Diastereoselectivity up to 92%, favoring the anti stereoisomer. publish.csiro.au |

Role in Chiral Resolution of Complex Racematesnih.govwikipedia.org

Chiral resolution via the formation of diastereomeric salts is a classical and widely practiced method for separating enantiomers. wikipedia.org this compound is a preferred resolving agent due to its basicity, availability, and low cost. libretexts.org The principle involves the reaction of a racemic acid with the chiral amine to form a pair of diastereomeric salts. These salts, having different solubilities, can often be separated by fractional crystallization. libretexts.orgwikipedia.org

Resolution of Carboxylic Acids (e.g., 1,1'-Binaphthyl-2,2'-dicarboxylic acid, Lactic Acid)oup.comlibretexts.org

This compound has proven effective in the resolution of various carboxylic acids.

1,1'-Binaphthyl-2,2'-dicarboxylic acid: A practical method for the optical resolution of this axially chiral dicarboxylic acid involves the formation of diastereomeric amides with (S)-1-phenylethylamine. The diastereomers are separated by fractional crystallization, and subsequent chemical transformations yield both enantiomers of the diacid in high yield and with 100% enantiomeric excess. oup.com

Lactic Acid: The resolution of racemic lactic acid can be achieved by reacting it with (S)-1-phenylethylamine. libretexts.org This reaction generates two diastereomeric salts: (S)-lactic acid with (S)-1-phenylethylamine and (R)-lactic acid with (S)-1-phenylethylamine. libretexts.org These diastereomeric salts can be separated by crystallization, and the pure enantiomers of lactic acid can be recovered by acidification. libretexts.org A study on the resolution of rac-3,3,3-trifluorolactic acid with (S)-1-phenylethylamine showed the coprecipitation of two diastereomeric phases. nih.gov

Resolution of Phosphinic Acidsresearchgate.net

The principle of diastereomeric salt formation extends to the resolution of other acidic functional groups, such as phosphinic acids. Racemic α-hydroxyalkyl phosphinic acids have been successfully resolved using (S)- and (R)-1-phenylethylamine without decomposition of the P-C-OH linkage. researchgate.net For example, the resolution of racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid with (R)-α-PEA through diastereomeric salt formation in 2-propanol was an efficient method for obtaining a single enantiomer. nih.gov Similarly, resolving the same racemic phosphinic acid with (S)-α-PEA in ethanol provided access to the (S)-acid in a 32% yield. nih.gov An enantioseparation method for P-stereogenic 1-adamantyl arylthiophosphonates was also developed using (S)-1-phenylethylamine as the resolving agent, achieving enantiopure forms for several derivatives. nih.gov

| Racemic Compound | Resolving Agent | Separation Method | Outcome |

| 1,1'-Binaphthyl-2,2'-dicarboxylic acid | (S)-1-phenylethylamine | Fractional crystallization of diastereomeric amides | Both enantiomers obtained with 100% ee and ~80% yield. oup.com |

| Lactic Acid | (S)-1-phenylethylamine | Crystallization of diastereomeric salts | Separation of (S,S) and (R,S) salts. libretexts.org |

| α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-PEA / (S)-α-PEA | Diastereomeric salt formation | Efficient resolution to obtain single enantiomers. nih.gov |

| 1-Adamantyl arylthiophosphonates | (S)-1-phenylethylamine | Enantioseparation of diastereomeric salts | Several derivatives obtained in enantiopure form (ee > 99%). nih.gov |

Resolution of Chiral Alcohols and Amines via Derivatization

This compound is a cornerstone in the field of chiral chemistry, serving not only as a chiral auxiliary and building block but also as a highly effective resolving agent. Its utility extends to the separation of enantiomers of racemic alcohols and amines through the formation of diastereomeric derivatives. This process typically involves a covalent modification of the target molecule to introduce a new functional group, which can then interact with the chiral resolving agent to form diastereomers with distinct physicochemical properties, enabling their separation.

Resolution of Chiral Alcohols

The resolution of chiral alcohols using this compound is generally achieved indirectly. The alcohol is first transformed into a carboxylic acid derivative, which can then undergo a classical acid-base reaction with the chiral amine to form diastereomeric salts. A common strategy involves the reaction of the racemic alcohol with a cyclic anhydride (B1165640), such as phthalic anhydride, to create a racemic mixture of hemiesters (monoesters). These hemiesters possess a terminal carboxylic acid group, making them suitable for resolution with a chiral base.

A notable example is the resolution of the non-racemic monoterpene alcohol, cis-verbenol (B83679). In this process, the mixture of cis-verbenol enantiomers is first reacted with phthalic anhydride to form the corresponding phthalic mono-esters. These acidic derivatives are then treated with (S)-α-methylbenzylamine (this compound), leading to the formation of two diastereomeric salts. Due to their different spatial arrangements and intermolecular interactions, these salts exhibit different crystallization behaviors, allowing for their separation. researchgate.net It has been reported that this method allows for the separation of the cis-verbenol enantiomers in high enantiomeric and diastereomeric purity following basic methanolysis of the separated salts. researchgate.netresearchgate.net

The general steps for this process are outlined below:

Derivatization: The racemic alcohol is reacted with an anhydride (e.g., phthalic anhydride) to form a racemic mixture of hemiesters.

Diastereomeric Salt Formation: The hemiester mixture is treated with this compound. The acidic hemiesters react with the basic amine to form a mixture of two diastereomeric salts.

Fractional Crystallization: The diastereomeric salts are separated based on differences in their solubility in a suitable solvent. One diastereomer crystallizes preferentially, while the other remains in the mother liquor.

Liberation of Enantiomers: The separated diastereomeric salts are treated with a strong acid to break the salt linkage, regenerating the chiral amine resolving agent and the individual, now enantiomerically enriched, hemiesters.

Hydrolysis: The enantiomerically pure hemiesters are hydrolyzed to yield the pure enantiomeric alcohols.

Resolution of Chiral Amines

For the resolution of racemic amines, a direct derivatization into diastereomeric salts is a widely employed and effective method. This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts can then be separated by fractional crystallization.

A variety of chiral acids can be used for this purpose, with tartaric acid and its derivatives being among the most common due to their availability and effectiveness. libretexts.org For instance, the resolution of racemic phenylethylamines structurally related to amphetamine has been attempted using this classical method. In one study, the resolution of a racemic phenylethylamine derivative was carried out using (L)-(+)-tartaric acid as the resolving agent. csic.es The reaction produced two diastereomeric salts, which could be separated based on solubility differences.

The research findings for the resolution of a specific phenylethylamine derivative (1-(4-methoxyphenyl)propan-2-amine) are detailed in the table below. csic.es

| Racemic Amine | Resolving Agent | Amine:Acid Molar Ratio | Recovered Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)propan-2-amine | (L)-(+)-Tartaric Acid | 1:2 | (R)-enantiomer | 45% | 30% |

This classical approach of forming diastereomeric salts is a fundamental technique for obtaining enantiomerically pure amines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. csic.es While this specific example shows moderate success, optimization of parameters such as solvent, temperature, and stoichiometry is crucial for achieving high yields and enantiomeric purities. csic.es

1s 1 Phenylethanaminium in Asymmetric Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands Incorporating the (1S)-1-Phenylethylamine Moiety

The chiral scaffold of (1S)-1-phenylethylamine is a foundational component in the architecture of a multitude of chiral ligands utilized in asymmetric catalysis. Its ready availability in both enantiomeric forms and the strategic placement of its stereocenter make it an invaluable building block for creating a diverse range of ligands. These ligands are instrumental in transferring stereochemical information from the catalyst to the substrate in a variety of metal-catalyzed reactions.

Phosphine-Amine and Diamino Ligands

The integration of the (1S)-1-phenylethylamine backbone into phosphine-amine and diamino ligands has yielded a class of effective molecules for asymmetric catalysis. For instance, novel chiral phosphinediamine ligands (PN₂) have been synthesized from (S)-1-phenylethylamine derivatives and dichlorophosphine. rsc.orgrsc.org These ligands create an effective chiral field in rhodium-catalyzed hydrogenations, which is achieved through selective P-N chelation and electrostatic interactions between the ligand's amino unit and the substrate's carboxy unit. rsc.orgrsc.org

In a similar vein, modular phosphine-phosphoramidite ligands incorporating the (1S)-1-phenylethylamine moiety have been developed. These ligands have proven to be highly effective in iridium-catalyzed hydrogenations, demonstrating the versatility of the phenylethylamine scaffold in creating hybrid ligand systems. nih.gov The synthesis of these complex ligands often involves a multi-step process, beginning with the reaction of (R)-(+)-1,1′-bi(2-naphthol) with phosphorus trichloride (B1173362) to form a chlorophosphine intermediate. nih.gov This intermediate is then reacted with a diamine, such as (-)-bis-[(S)-1-phenylethyl]amine, to yield the final phosphoramidite (B1245037) ligand. nih.gov

Chiral Pyridine-Amino Alcohols and Aminonaphthols

The synthesis of chiral pyridine-β-amino alcohols has been achieved through the ring-opening of 2-oxiranyl-compounds with chiral α-phenylethylamine, a reaction catalyzed by scandium(III) trifluoromethanesulfonate. nih.gov These pyridine-β-amino alcohols have been subsequently transformed into the corresponding diamines, further expanding the library of chiral ligands derived from 1-phenylethylamine (B125046). nih.gov

Additionally, a series of chiral tertiary aminonaphthol ligands have been synthesized through a Betti-type reaction involving 2-naphthol, (S)-α-phenylethylamine, and various substituted benzaldehydes. nih.gov These ligands have been effectively employed in zinc-catalyzed asymmetric phenyl transfer reactions. nih.gov Similarly, 1,3-aminonaphthols have been synthesized using a similar multicomponent reaction strategy. nih.gov

Metal-Catalyzed Asymmetric Reactions Utilizing (1S)-1-Phenylethylamine-Derived Ligands

Ligands derived from (1S)-1-phenylethylamine have been instrumental in the advancement of a wide array of metal-catalyzed asymmetric reactions. The inherent chirality of the phenylethylamine moiety, when incorporated into a ligand scaffold, allows for the effective transfer of asymmetry from the catalyst to the substrate, leading to the formation of enantiomerically enriched products.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ligands featuring the (1S)-1-phenylethylamine framework have demonstrated significant success in asymmetric hydrogenation and transfer hydrogenation reactions. For example, chiral amino alcohols derived from (S)-α-phenylethylamine have been utilized as catalysts in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones. nih.gov The steric properties of these amino alcohol ligands were found to directly influence both the conversion rates and the enantioselectivity of the reaction, with less sterically hindered ligands affording higher enantioselectivity. nih.gov

In another notable application, unsymmetrical hybrid chiral phosphine-phosphoramidite ligands incorporating (1S)-1-phenylethylamine have been employed in the iridium-catalyzed hydrogenation of 3-alkyl-2-arylquinolines. This methodology provides access to optically active 2,3-disubstituted tetrahydroquinolines with high yields and excellent enantioselectivities, up to 94% ee. nih.gov

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ru-complex with chiral amino alcohol ligand derived from (S)-α-PEA | Aromatic alkyl ketones | Chiral secondary alcohols | High | Up to 95% |

| Ir-complex with chiral phosphine-phosphoramidite ligand from (S)-α-PEA | 3-Alkyl-2-arylquinolines | cis-2,3-Disubstituted tetrahydroquinolines | High | Up to 94% |

Enantioselective Alkylations and Arylations

The utility of (1S)-1-phenylethylamine-derived ligands extends to enantioselective alkylation and arylation reactions. Chiral phosphorus ligands containing the (1S)-1-phenylethylamine fragment have been successfully applied in the copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines. nih.gov This reaction has been shown to produce chiral secondary amines in high yields (up to 95%) and with impressive enantioselectivities (up to 90% ee). nih.gov

More recently, palladium-catalyzed enantioselective C-H alkenylation has been reported between β-alkyl phenylethylamine compounds and styrenes. nih.gov This reaction utilizes Boc-L-lle-OH as a ligand and proceeds with high selectivity, offering a direct method for the functionalization of C-H bonds. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Cu-complex with chiral phosphorus ligand from (S)-α-PEA | Enantioselective Arylation | N-Azaaryl aldimines and arylboroxines | Chiral secondary amines | Up to 95% | Up to 90% |

| Pd(OAc)₂ with Boc-L-lle-OH ligand | Enantioselective C-H Alkenylation | β-Alkyl phenylethylamine compounds and styrenes | Alkenylated phenylethylamine derivatives | - | High |

Enantioselective Addition of Dialkylzincs to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and ligands derived from (1S)-1-phenylethylamine have played a crucial role in its development. A library of 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, has been investigated as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net These reactions consistently yielded (S)-1-phenyl-1-propanol with high enantioselectivity, indicating that the stereochemical outcome is primarily controlled by the chiral benzylic carbon of the ligand. researchgate.net

Furthermore, chiral 1,3-aminonaphthols, prepared from (S)-α-PEA, have been applied as ligands in the enantioselective addition of both diethylzinc and alkynyl-zinc reagents to ferrocenecarboxaldehyde. nih.gov These ligands effectively induced asymmetry, resulting in the formation of the corresponding R-configured alcohol products with good yields and enantioselectivities. nih.gov

| Ligand Type | Organozinc Reagent | Aldehyde | Product Configuration | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1,4-Amino alcohols from (R)-1-phenylethylamine | Diethylzinc | Benzaldehyde | S | High | High |

| 1,3-Aminonaphthols from (S)-α-PEA | Diethylzinc | Ferrocenecarboxaldehyde | R | Good | Good |

| 1,3-Aminonaphthols from (S)-α-PEA | Alkynyl-zinc | Ferrocenecarboxaldehyde | R | Good | Good |

Mechanistic and Stereochemical Investigations Involving 1s 1 Phenylethanaminium

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

(1S)-1-phenylethylamine serves as a powerful chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction. The mechanism of stereocontrol often relies on the formation of diastereomeric intermediates, where the fixed stereocenter of the amine dictates the creation of a new stereocenter.

One common strategy involves the formation of chiral imines or amides. For instance, in the α-alkylation of a prochiral ketone, it is first condensed with (1S)-1-phenylethylamine to form a chiral enamine or imine. The bulky phenyl group of the auxiliary effectively shields one face of the molecule. Consequently, the electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Hernández-Rodríguez and coworkers described the use of a chiral propionimide derived from (S)-α-PEA for diastereoselective α-alkylation. nih.gov The selectivity in this reaction is attributed to a chelated transition state structure involving the carbonyl group of the auxiliary. nih.gov This chelation, combined with the allylic 1,3-strain of the amide, effectively "locks" the conformation, ensuring a highly predictable transfer of stereochemical information. nih.gov Similarly, its use in the synthesis of Sitagliptin, a drug for type 2 diabetes, involves its role as a chiral auxiliary to induce stereoselectivity during a critical reductive amination step. mdpi.com

The table below summarizes selected applications of (1S)-1-phenylethylamine as a chiral auxiliary, highlighting the achieved levels of stereocontrol.

| Reaction Type | Role of (1S)-1-Phenylethylamine | Key Mechanistic Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| α-Alkylation of Propionimide | Chiral Auxiliary | Chelate formation and A(1,3) strain in transition state | High diastereoselectivity | nih.gov |

| Synthesis of Tetrahydro-3-benzazepines | Chiral Auxiliary | Diastereoselective formation of lactam intermediates | 80:20 diastereomeric ratio (dr) | nih.gov |

| Reductive Amination (Sitagliptin Synthesis) | Chiral Auxiliary | Stereoinduction via chiral imine intermediate | High diastereoselectivity | mdpi.com |

| Betti-type Reaction | Chiral Amine Component | Formation of chiral 1,3-aminonaphthol ligands | Leads to R-isomer product with good ee | nih.gov |

Transition State Modeling and Analysis

The stereochemical outcomes of reactions involving (1S)-1-phenylethanaminium are rationalized through the analysis of diastereomeric transition states. Computational modeling and empirical models are employed to predict which transition state is lower in energy, thus favoring the formation of the major product isomer.

In reactions where (1S)-1-phenylethylamine-derived ligands are used to catalyze reactions, such as the addition of diethylzinc (B1219324) to aldehydes, the geometry of the metal-ligand complex in the transition state is paramount. researchgate.net The coordination of the reactants to the chiral catalyst creates a specific three-dimensional environment. The steric and electronic properties of the (1S)-1-phenylethylaminium moiety within the ligand structure force the substrates to adopt a specific orientation, minimizing steric clashes and maximizing favorable electronic interactions.

For example, models often propose a transition state where the bulky phenyl group of the auxiliary occupies a pseudo-equatorial position to minimize steric strain. This arrangement then dictates the trajectory of the incoming reagent. In chelate-controlled reactions, the formation of a rigid cyclic transition state is often invoked, where the relative energies of competing cyclic arrangements determine the stereochemical outcome. nih.gov The stability of these transition states is influenced by factors like ring strain, torsional strain, and non-bonding interactions, all of which are analyzed to explain the observed enantioselectivity. researchgate.net

Kinetic Isotope Effect Studies for Reaction Pathways (e.g., Dehydrogenation)

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. princeton.edu This is especially relevant in the context of racemization and dynamic kinetic resolution (DKR) of 1-phenylethylamine (B125046), which often proceeds through a dehydrogenation-hydrogenation sequence. nih.gov

In such a sequence, the racemization of (1S)-1-phenylethylamine involves the temporary removal of the hydrogen atom from the chiral carbon to form an achiral imine intermediate, followed by re-hydrogenation. nih.gov To investigate this, the hydrogen at the α-carbon can be replaced with its heavier isotope, deuterium (B1214612) (D). If the C-H bond cleavage is the rate-limiting step, the reaction will proceed significantly slower with the C-D bond due to the higher energy required to break it. This results in a primary KIE (kH/kD) value significantly greater than 1.

Studies on the acceptorless dehydrogenation of the analogous compound 1-phenylethanol (B42297) over a Pd/TiO2 catalyst provide insight into this mechanism. researchgate.net The reaction shows a significant primary KIE, confirming that the cleavage of the α-C-H bond is a key part of the rate-determining step.

| Substrate | Isotopic Label Position | Reaction | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | α-carbon | Acceptorless Dehydrogenation | ~4.5 | α-C-H bond cleavage is involved in the rate-determining step. | researchgate.net |

| Phenylalanine | Aromatic Ring (2H5) | Hydroxylation by CvPheH | 1.2 | Indicates a complex mechanism where C-H activation is not the sole rate-limiting factor. | nih.gov |

These findings support the proposed dehydrogenation mechanism in the racemization of 1-phenylethylamine, where the breaking of the C-H bond at the stereocenter is mechanistically significant.

Conformational Analysis and Chirality Transfer Studies

Chirality transfer from this compound to a new stereocenter is fundamentally governed by its conformational preferences in the reaction's transition state. The three-dimensional arrangement of the amine dictates the diastereomeric outcome. Conformational analysis, through both computational and spectroscopic methods, reveals the most stable arrangements of the molecule.

Studies on the related molecule 2-phenylethylamine have identified two primary types of conformations: a gauche (folded) arrangement and an anti (extended) arrangement of the alkyl-amine chain. researchgate.netrsc.org In the gauche conformation, the amino group is folded back towards the aromatic ring, stabilized by a weak N-H···π interaction. researchgate.netrsc.org In the anti conformation, the amino group is extended away from the ring. researchgate.netrsc.org

For (1S)-1-phenylethylamine when used as a chiral auxiliary, similar conformational principles apply. The relative orientation of the phenyl group, the methyl group, and the amino group creates a defined chiral space. In the transition state of a reaction, non-covalent interactions and steric hindrance will favor one conformation over others. This preferred conformation then acts as a template, guiding the approach of reagents and effectively transferring its chirality to the product. For example, the design of "turbo chirality" frameworks has utilized sulfonimine auxiliaries where the stereogenicity depends on the clockwise or counter-clockwise arrangement of molecular "propellers," a concept rooted in controlling conformational freedom. nih.gov The fixed (S)-configuration of the phenylethylamine moiety forces the entire molecular assembly into a specific, predictable conformation, ensuring efficient and high-fidelity chirality transfer. nih.gov

Racemization Mechanisms and Dynamics

While the optical purity of this compound is often desired, the ability to racemize the unwanted enantiomer is economically crucial for processes like dynamic kinetic resolution (DKR). nih.gov Racemization converts the less reactive enantiomer back into the racemic mixture, allowing for a theoretical yield of 100% for the desired enantiomer.

Several mechanisms for the racemization of 1-phenylethylamine have been developed:

Dehydrogenation-Hydrogenation: This is the most common method, often catalyzed by transition metals like palladium or ruthenium. nih.govresearchgate.net The catalyst first facilitates the dehydrogenation of the amine to form an achiral imine (or enamine) intermediate. nih.gov This intermediate is then re-hydrogenated non-selectively to produce a 1:1 mixture of the (S) and (R) enantiomers. Palladium nanoparticles have shown high activity and selectivity for this process. researchgate.net

Imine Formation with Base: Another method involves the reaction of the amine with an aldehyde to form an imine, followed by treatment with a strong base like potassium tert-butoxide in an aprotic polar solvent. google.com The base abstracts the proton from the α-carbon, forming a resonance-stabilized carbanion (or aza-allyl anion). Reprotonation of this achiral intermediate leads to the racemic imine, which can then be hydrolyzed back to the racemic amine. google.com

N-Chloroimine Intermediate: A reported procedure involves the formation of an N-chloroimine intermediate using trichloroisocyanuric acid. researchgate.net This intermediate is then hydrogenated over a Pd-C catalyst to yield the racemic amine product. researchgate.net

| Racemization Method | Catalyst/Reagent | Key Intermediate | Typical Conditions | Reference |

|---|---|---|---|---|

| Dehydrogenation-Hydrogenation | Palladium Nanoparticles | Imine | Coupled with lipase-catalyzed acylation for DKR | nih.govresearchgate.net |

| Dehydrogenation-Hydrogenation | Ruthenium Complex | Imine | Coupled with lipase-catalyzed acylation for DKR | nih.gov |

| Base-Catalyzed Imine Tautomerization | Potassium tert-butoxide | Aza-allyl anion | Formation of imine with an aldehyde, then base in DMSO | google.com |

| N-Chloroimine Formation | Trichloroisocyanuric acid / Pd-C | N-chloroimine | Two-step: chlorination followed by hydrogenation | researchgate.net |

| Strong Base | Sodium Amide / Sodium Hydride | Carbanion | Heating at 70-150°C | google.com |

Advanced Characterization and Analytical Methodologies for 1s 1 Phenylethanaminium and Its Derivatives

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemical features of a molecule, making them invaluable for the analysis of (1S)-1-phenylethanaminium.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or ellipticity, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration and conformation. For derivatives of this compound, such as N-salicylidene-α-phenylethylamine, the CD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. researchgate.net

The interaction between the π-electron system of the phenyl group and the chromophore of the derivative is a major contributor to the observed rotational strength in the CD spectrum. researchgate.net The sign of these Cotton effects can be correlated with the absolute configuration of the amine using empirical rules, such as the planar sector rule for N-salicylidene derivatives. researchgate.net This allows for the unambiguous assignment of the (S) or (R) configuration at the stereocenter. Furthermore, CD spectroscopy can be used to study the conformational preferences of these molecules in solution.

Optical Rotation Studies

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. This property is an intrinsic characteristic of a chiral molecule and is directly proportional to its concentration and the path length of the light. The specific rotation, [α], is a standardized value that is a physical constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength of light).

For this compound, which is the levorotatory enantiomer, a negative optical rotation is observed. The magnitude of this rotation is a direct measure of its enantiomeric purity. A sample of pure this compound will exhibit the maximum specific rotation, while a racemic mixture (an equal mixture of (S) and (R) enantiomers) will have an optical rotation of zero. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (% ee) can be calculated. chegg.com

| Enantiomer | Specific Rotation [α] (neat, 20°C) | Specific Rotation [α] (c=10 in ethanol) | Reference |

|---|---|---|---|

| (S)-(-)-1-Phenylethylamine | -39° | -30° | aksci.com |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Supramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the context of chiral compounds like this compound, advanced NMR techniques are essential for determining enantiomeric purity and studying its non-covalent interactions with other molecules.

Chiral Auxiliary-Based NMR Spectroscopy for Enantiomeric Purity Determination (e.g., SIDA Effect)

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate between them, a chiral environment must be introduced. This is commonly achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rug.nl When a racemic or enantiomerically enriched sample of 1-phenylethylamine (B125046) is reacted with a chiral auxiliary, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net

The principle behind this technique is that the chiral auxiliary creates a diastereomeric environment around each enantiomer, leading to differences in the chemical shifts of their respective nuclei. This phenomenon, in a broader sense, can be related to the concept of Solvent Induced Diastereomeric Anisotropy (SIDA), where the chiral solvent or solvating agent induces a separation in the NMR signals of the enantiomers. For example, the use of a chiral aluminum complex as a solvating agent for rac-1-phenylethylamine in deuterated methanol (B129727) leads to the formation of diastereomeric ion pairs. ibs.re.kr This results in well-resolved signals for the methyl protons of the (S) and (R) enantiomers in the ¹H NMR spectrum, allowing for the accurate determination of the enantiomeric excess. ibs.re.kr

A variety of chiral auxiliaries can be employed, including those based on BINOL (1,1'-bi-2-naphthol). nih.govnih.gov The choice of auxiliary and solvent can significantly impact the degree of signal separation.

| Chiral Auxiliary/Agent | Observed Nucleus | Key Observation | Reference |

|---|---|---|---|

| Chiral Aluminum Complex (H[Al-1a]) | ¹H | Baseline resolution of methyl doublet peaks for (R) and (S) enantiomers. | ibs.re.kr |

| 2-Formylphenylboronic acid and (S)-BINOL | ¹H | Formation of diastereoisomeric iminoboronate esters with well-resolved diastereotopic resonances. | nih.govresearchgate.net |

| (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) | ¹⁹F | Enantiospecific discrimination of amines through derivatization. | rsc.org |

¹H NMR Titration for Complexation Studies

¹H NMR titration is a powerful method for studying host-guest interactions and determining the stoichiometry and binding constants of the resulting complexes. researchgate.net This technique involves the incremental addition of a "guest" molecule, such as this compound, to a solution of a "host" molecule and monitoring the changes in the chemical shifts of the protons of both species.

The formation of a host-guest complex alters the chemical environment of the protons involved in the interaction, leading to observable changes in their resonance frequencies. By plotting the change in chemical shift against the molar ratio of the guest to the host, a binding isotherm can be generated. Analysis of this curve provides quantitative information about the strength of the interaction (the association constant, Kₐ) and the stoichiometry of the complex.

For instance, the complexation of 2-phenylethylamine, a structurally related amine, with hexahomotrioxacalix nih.govarene-based receptors has been studied using ¹H NMR titration. researchgate.net Similar studies can be applied to this compound to understand its binding preferences with various host molecules, such as crown ethers, cyclodextrins, or other macrocyclic compounds. These studies are crucial for the development of chiral recognition systems and sensors.

X-ray Crystallography of Diastereomeric Salts and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. scispace.com For chiral molecules like this compound, this technique is particularly valuable for establishing the absolute configuration and for studying the solid-state packing and intermolecular interactions in its derivatives, especially diastereomeric salts. scispace.comunifi.it

The formation of diastereomeric salts by reacting a racemic amine with a single enantiomer of a chiral acid is a common method for chiral resolution. The resulting diastereomers have different solubilities, allowing for their separation by crystallization. X-ray crystallography of these separated diastereomeric salt crystals provides unambiguous proof of the absolute configuration of each component.

Studies on the diastereomeric salts of 1-phenylethylamine with various chiral acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, as well as lactic acid, have provided detailed insights into the crystal packing and the nature of the intermolecular interactions, which are primarily hydrogen bonds between the ammonium (B1175870) group of the cation and the carboxylate group of the anion. unifi.itnih.gov These studies are fundamental for understanding the principles of chiral recognition in the solid state.

| Diastereomeric Salt | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (R)-1-Phenylethanaminium Bromide | Orthorhombic | P2₁2₁2₁ | Hydrogen bonding network | researchgate.net |

| (R-PEA)(S-LA) | Orthorhombic | P2₁2₁2₁ | Hydrogen bonding | nih.gov |

| (S-PEA)(S-LA)·H₂O | Monoclinic | P2₁ | Hydrogen bonding involving water molecule | nih.gov |

| (S)-Ibuprofen with (S)-1-Phenylethylamine | - | - | 1-phenylethylammonium-carboxylate supramolecular heterosynthon | unifi.itacs.org |

| (S)-Naproxen with (S)-1-Phenylethylamine | - | - | 1-phenylethylammonium-carboxylate supramolecular heterosynthon | unifi.itacs.org |

| (S)-Ketoprofen with (S)-1-Phenylethylamine | - | - | 1-phenylethylammonium-carboxylate supramolecular heterosynthon | unifi.itacs.org |

Analysis of Chiral Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, CH···π Interactions)

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of noncovalent intermolecular interactions. In the case of this compound and its derivatives, these interactions are crucial for chiral recognition and the formation of stable crystalline structures. Key among these are hydrogen bonds and CH···π interactions, which dictate the supramolecular architecture.

Hydrogen bonds, particularly those involving the ammonium group (-NH₃⁺) of the this compound cation, are primary drivers in the crystal packing. The three hydrogen atoms of the ammonium group can act as hydrogen-bond donors to electronegative atoms like oxygen or halide ions in the corresponding anion. For instance, in the crystal structure of (R)-1-phenylethanaminium (S)-4-chloromandelate, the -NH₃⁺ group's hydrogen atoms, along with the hydroxyl H-atom of the anion, participate as donors in a network of intermolecular O—H···O and N—H···O hydrogen bonds. nih.gov This network extends to form a two-dimensional structure. nih.gov Similarly, the crystal structure of (R)-1-phenylethanaminium bromide features a distinct hydrogen-bonding network. researchgate.net In derivatives such as N-[(1S)-1-phenylethyl]benzamide, the supramolecular structure is defined by N—H⋯O intermolecular hydrogen bonds, which create infinite chain motifs. iucr.org

In addition to strong hydrogen bonds, weaker CH···π interactions play a significant stabilizing role. These interactions occur between a C-H bond (often from the ethyl group or the phenyl ring) and the π-electron cloud of an aromatic ring. X-ray analysis of diastereomeric salts formed between racemic acids and (R)-1-phenylethylamine has revealed the presence of CH/π interactions that, along with multiple hydrogen bonds, stabilize the less soluble salt, facilitating chiral resolution. nih.gov The interplay between hydrogen bonding and these weaker dispersion forces is a recurring theme in the crystal engineering of primary amines and their salts. rsc.org Structural characterization of host-guest complexes has shown that both hydrogen bonds and CH···π interactions are critical for the formation of stable assemblies, demonstrating their importance in the mechanism of chiral recognition at a molecular level. researchgate.net

The following table summarizes crystallographic data for a representative salt of 1-phenylethanaminium, illustrating the parameters that define its crystal lattice.

| Crystal Data for (R)-1-Phenylethanaminium (S)-4-chloromandelate | |

| Formula | C₈H₁₂N⁺·C₈H₆ClO₃⁻ |

| Molecular Weight | 307.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.4091 (7) Åb = 5.7635 (4) Åc = 13.2544 (10) Åβ = 96.831 (4)° |

| Volume (V) | 789.52 (10) ų |

| Molecules per unit cell (Z) | 2 |

| Data sourced from reference nih.gov. |

High-Resolution Chromatographic Techniques for Enantiomer Separation and Purity Assessment

The separation of enantiomers and the accurate determination of enantiomeric purity are critical in many fields, particularly pharmaceuticals. High-resolution chromatographic techniques are the cornerstone for these analyses. For this compound and its racemate, several methods including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) have been developed, each utilizing chiral stationary phases (CSPs) to achieve enantioselective separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed and effective method for the separation and purity assessment of 1-phenylethylamine enantiomers. nih.gov The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus separation. A variety of CSPs have been successfully used for this purpose.

Commonly used CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and crown ethers. nih.govgoogle.com The selection of the CSP, along with the optimization of the mobile phase composition, is crucial for achieving baseline separation. For example, a crown ether derivative-coated silica (B1680970) gel column has been used with a mobile phase of perchloric acid aqueous solution (pH=1.0) and acetonitrile (B52724) (50:50 v/v) to detect chiral phenylethylamine. google.com Another method utilizes a Chiral CD-Ph column with a mobile phase of methanol and 0.5mol/L sodium perchlorate (B79767) (60/40). osaka-soda.co.jp

The table below details example conditions for the HPLC separation of 1-phenylethylamine enantiomers.

| HPLC Separation Conditions | |

| Parameter | Condition 1 |

| Column | Chiral CD-Ph (4.6 mm i.d. × 250 mm) |

| Mobile Phase | CH₃OH / 0.5mol/L NaClO₄ = 60 / 40 |

| Flow Rate | 500 µL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Data sourced from reference osaka-soda.co.jp. |

Gas Chromatography with Chiral Stationary Phases (GC-CSP)

Gas chromatography is another powerful technique for chiral separations, offering high efficiency and sensitivity. azom.com For volatile compounds like 1-phenylethylamine, direct analysis is possible, but often derivatization is employed to improve volatility and chromatographic performance. The enantiomers are separated on a capillary column coated with a chiral stationary phase.

The underlying principle of separation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com Cyclodextrin (B1172386) derivatives are common chiral selectors used in GC-CSPs. For the analysis of 1-phenylethylamine enantiomers, derivatization to N-acetyl or N-trifluoroacetyl (N-TFA) derivatives is a common strategy. These derivatives can then be separated on a column such as Astec® CHIRALDEX™ B-PM. The choice of derivative can even be used to reverse the elution order of the enantiomers on certain columns.

The following table presents typical conditions for a GC-CSP analysis.

| GC-CSP Separation Conditions for 1-Phenylethylamine Derivatives | |

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) |

| Analyte | N-TFA derivative of 1-phenylethylamine |

| Oven Temperature | 130 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 30 psi |

| Elution Order | 1. S(-)-1-phenylethylamine; 2. R(+)-1-phenylethylamine |

| Data sourced from reference . |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for chiral separations, combining some of the best features of both. nih.gov It typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol. mdpi.com SFC is known for its high speed, efficiency, and reduced use of organic solvents, making it a "greener" technique. mdpi.com

Computational and Theoretical Studies of 1s 1 Phenylethanaminium

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely applied to understand the electronic characteristics and reactive nature of 1-phenylethanaminium and its derivatives. bohrium.comnih.gov DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and the energetics of chemical reactions. researchgate.net

Studies have employed DFT to investigate the electronic structure of phenethylamine (B48288) derivatives, providing insights into their fundamental properties. bohrium.com The B3LYP hybrid functional, for instance, has been shown to perform well in reproducing energy gaps in phenethylamines. researchgate.net Such calculations are crucial for understanding the distribution of electron density, which in turn dictates the molecule's reactivity. For example, in phenethylamine, the electron density in the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 is sensitive to the conformation of the alkylamine tail, influencing the orientation of the transition dipole moment. researchgate.net

DFT calculations have also been used to model reaction mechanisms involving 1-phenylethanaminium. For instance, the hydrolysis mechanism of a new imine oxime synthesized from 1-phenylethylamine (B125046) was elucidated using DFT. mdpi.com The study calculated the energy profile for the hydrolysis, identifying the transition states and intermediates involved in the reaction. mdpi.com

Furthermore, DFT has been utilized to explore the interactions of 1-phenylethanaminium with other molecules. In a study on the diastereomeric salts of various nonsteroidal anti-inflammatory drugs with (S)- and (R)-1-phenylethylamine, DFT calculations were used to estimate the energetic gain from hydration. acs.org These calculations help in understanding the forces that can be exploited for chiral separation. acs.org

Table 1: Selected DFT Calculation Applications for 1-Phenylethanaminium and Related Compounds

| Application Area | Key Findings | Reference |

|---|---|---|

| Electronic Structure | The B3LYP functional accurately reproduces energy gaps. LUMO and LUMO+1 electron densities are conformation-dependent. | researchgate.net |

| Reaction Mechanisms | Elucidation of the hydrolysis pathway for an imine oxime derivative, including transition state energies. | mdpi.com |

| Intermolecular Interactions | Estimation of energetic gains upon hydration of diastereomeric salts, aiding in understanding chiral separation. | acs.org |

Molecular Dynamics (MD) Simulations of Chiral Recognition Processes

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between molecules, which is particularly valuable for studying the complex process of chiral recognition. nih.gov These simulations can model the behavior of (1S)-1-phenylethanaminium in various environments, revealing the mechanisms behind its enantioselective interactions.

One key area of application for MD simulations is in the study of chiral recognition by host-guest complexes. Research has shown that binuclear Ni(II) complexes can act as chiral hosts for 1-phenylethylamine. researchgate.netacs.org MD simulations can complement experimental data by providing a detailed picture of how the (S)-enantiomer interacts differently with the host compared to the (R)-enantiomer. For instance, structural characterization revealed that while the (R)-enantiomer forms a triangular assembly with the host, the (S)-enantiomer is organized within one-dimensional channels formed by the host complex. researchgate.netacs.org

MD simulations are also employed to understand the chiral recognition mechanisms of chiral stationary phases (CSPs) used in chromatography. acs.org By simulating the interaction of this compound with the surface of a CSP, researchers can identify the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that lead to the separation of enantiomers. redalyc.org These simulations can help in the rational design of new and more effective CSPs. redalyc.org

Furthermore, MD simulations have been used to investigate the self-discrimination of enantiomers. Studies on urea (B33335) and amide derivatives of α-phenylethylamine have shown that intermolecular hydrogen-bonding interactions can lead to the recognition of enantiomers even in solution. researchgate.net MD simulations can model the formation of dimeric species and help to understand the origins of the observed non-equivalence in NMR spectra. researchgate.net

Table 2: Applications of Molecular Dynamics in Studying Chiral Recognition of 1-Phenylethanaminium

| System Studied | Simulation Focus | Key Insights | Reference |

|---|---|---|---|

| Host-Guest Complex (Binuclear Ni(II)) | Differential binding of enantiomers | (S)-enantiomer organizes in channels, while (R)-enantiomer forms a triangular assembly. | researchgate.netacs.org |

| Chiral Stationary Phases | Enantiomer-CSP interactions | Identification of key interactions (H-bonds, π-π stacking) responsible for chiral separation. | redalyc.org |

Quantum Chemical Calculations of Enantioselective Pathways and Transition States

Quantum chemical calculations, particularly DFT, are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of enantioselective pathways and the characterization of transition states. acs.org These calculations provide crucial information on the energy barriers of different reaction pathways, which is fundamental to understanding and predicting enantioselectivity. nih.gov

A significant application of these methods is in the study of enzyme-catalyzed reactions. For example, quantum chemical calculations have been used to investigate the reaction mechanism of ω-transaminases, which are important biocatalysts for producing chiral amines. acs.org A study on the conversion of (S)-1-phenylethylamine to acetophenone (B1666503) by a ω-transaminase from Chromobacterium violaceum used DFT to compare the energetics of the reaction with that of another substrate, L-alanine. The calculations showed that for (S)-1-phenylethylamine, the ketone product is kinetically favored. acs.org The study also identified the rate-determining step and highlighted how the enzyme's active site accommodates different substrates. acs.org

In another example, the enantioselectivity of norcoclaurine synthase in the reaction of dopamine (B1211576) with chiral aldehydes was investigated using quantum chemical calculations. nih.gov The calculations revealed that the deprotonation of a cyclized intermediate is the rate-limiting and selectivity-determining step. The calculated energy difference between the pathways for the (R)- and (S)-enantiomers of α-methyl-phenylacetaldehyde was in good agreement with experimental observations. nih.gov

Quantum chemical calculations have also been applied to understand stereoretentive reactions in organocatalysis. A study on a phosphite-mediated asymmetric N to C migration used DFT calculations to gain insight into the crucial C-N bond-breaking step. rsc.org These calculations help to explain the observed high enantiospecificity of the reaction. rsc.org

Table 3: Quantum Chemical Investigations of Enantioselective Pathways

| Reaction System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| ω-Transaminase Catalysis | DFT | Ketone formation is kinetically favored for (S)-1-phenylethylamine; identified the rate-determining step. | acs.org |

| Norcoclaurine Synthase Catalysis | Quantum Chemical Calculations | Deprotonation of the cyclized intermediate is rate-limiting and determines enantioselectivity. | nih.gov |

Conformational Analysis and Energy Landscapes of the Amine and Its Salts

The three-dimensional structure of this compound and its salts is not static but exists as an ensemble of different conformations. Conformational analysis, aided by computational methods, is essential for understanding the relationship between structure and properties. uva.es

The potential energy surface (PES) of 1-phenylethylamine has been explored by rotating the phenyl and amino groups. cas.czresearchgate.net These studies reveal the existence of a global minimum energy conformation and several other low-energy local minima. cas.cz This indicates that multiple conformations are present at room temperature and must be considered when modeling the molecule's properties. cas.czresearchgate.net The energy of the amine can vary by up to 6 kcal/mol across the scanned PES. cas.cz

The conformational landscape can be significantly influenced by the formation of salts. A systematic solid-state investigation of diastereomeric salts of nonsteroidal anti-inflammatory drugs with (R)- and (S)-1-phenylethylamine combined experimental techniques with in-silico tools to study their crystal packing and stability. acs.org Such studies are crucial for understanding the forces that can be exploited for the chiral resolution of racemic compounds. acs.orgmdpi.com

Computational studies on peptoid oligomers containing (S)-N-(1-phenylethyl) side chains have also provided insights into conformational preferences. pnas.orgpnas.org Replica Exchange Molecular Dynamics (REMD) simulations revealed that well-folded peptoids can exhibit funnel-like conformational free energy landscapes, similar to proteins. pnas.orgpnas.org The N-alkyl trimer of a peptoid with a this compound derivative was predicted to have a shallower free energy landscape, suggesting a more heterogeneous structure in solution. pnas.org

Table 4: Conformational Analysis of 1-Phenylethylamine and its Derivatives

| System | Method | Key Findings | Reference |

|---|---|---|---|

| 1-Phenylethylamine | Quantum-chemical simulations | Single global minimum with several close local minima; multiple conformations are significantly populated. | cas.czresearchgate.net |

| Diastereomeric Salts | Experimental and in-silico tools | Investigated crystal packing and stability to inform chiral resolution strategies. | acs.org |

Prediction of Chiroptical Properties